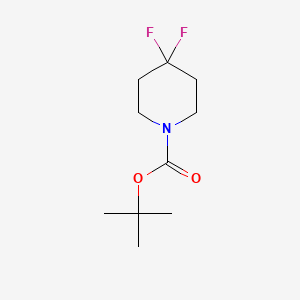

Tert-butyl 4,4-difluoropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4,4-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBBBPZPEBZLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281652-10-6 | |

| Record name | tert-Butyl 4,4-difluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate: A Technical Guide

An In-depth Examination of Synthetic Strategies, Mechanistic Principles, and Practical Considerations for a Key Fluorinated Building Block in Medicinal Chemistry.

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. The 4,4-difluoropiperidine moiety, in particular, has emerged as a valuable bioisostere for carbonyl and other functional groups, enhancing metabolic stability and influencing receptor binding affinity. This technical guide provides a comprehensive overview of the principal synthetic pathway to tert-butyl 4,4-difluoropiperidine-1-carboxylate, a crucial protected building block for introducing this fluorinated motif. We will delve into the synthesis of the key precursor, N-Boc-4-piperidone, and critically evaluate the prevalent methods for the geminal difluorination of its carbonyl group. This guide will compare and contrast the use of common aminofluorosulfurane reagents—DAST, Deoxo-Fluor, and XtalFluor—offering insights into their reaction mechanisms, experimental protocols, and the rationale behind their selection. Safety considerations and purification strategies are also discussed in detail to provide researchers, scientists, and drug development professionals with a thorough and practical resource.

Introduction: The Significance of the 4,4-Difluoropiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this ring system can profoundly alter a molecule's properties, including its lipophilicity, basicity, and metabolic stability.[2] The gem-difluoromethylene group (CF2) at the 4-position of the piperidine ring is of particular interest as it can act as a bioisosteric replacement for a ketone, improve binding affinity, and block metabolic oxidation at that site.[3] Consequently, 4,4-difluoropiperidine derivatives are integral components in the development of novel therapeutics, including dopamine D4 receptor antagonists and orexin receptor antagonists.[4]

The synthesis of these valuable building blocks typically starts from the readily available and protected precursor, this compound. This guide will elucidate the most common and efficient pathway for its preparation.

Overall Synthetic Strategy

The most widely adopted synthetic route to this compound is a two-step process commencing from 4-piperidone. The strategy involves:

-

Protection of the Piperidine Nitrogen: The secondary amine of 4-piperidone is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent fluorination step. This yields the key intermediate, N-Boc-4-piperidone.

-

Geminal Difluorination: The carbonyl group of N-Boc-4-piperidone is converted to a gem-difluoromethylene group using a suitable fluorinating agent.

This overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow.

Synthesis of the Precursor: N-Boc-4-piperidone

The initial step in the synthesis is the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that prevents the amine from interfering with subsequent reactions.[5]

Experimental Protocol

A common method for the Boc protection of 4-piperidone starting from its hydrochloride salt is as follows:

-

Neutralization and Reaction Setup: 4-Piperidone monohydrate hydrochloride is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.[6] A base, typically sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), is added to neutralize the hydrochloride and deprotonate the amine.[6][7]

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to ensure complete conversion.[6]

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent like diethyl ether and washed sequentially with an acidic solution (e.g., 5% KHSO₄), water, and brine to remove unreacted starting materials and inorganic salts.[6] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-Boc-4-piperidone, which is often obtained as a colorless solid of sufficient purity for the next step.[6][7]

The Core Transformation: Geminal Difluorination of N-Boc-4-piperidone

The conversion of the carbonyl group in N-Boc-4-piperidone to a gem-difluoro group is the critical step in this synthesis. This transformation is most commonly achieved using nucleophilic fluorinating agents, with aminofluorosulfuranes being the reagents of choice.[8]

Mechanism of Deoxyfluorination

The general mechanism for the deoxyfluorination of a ketone with an aminofluorosulfurane like DAST involves several steps:

-

Activation of the Carbonyl: The carbonyl oxygen attacks the sulfur atom of the fluorinating agent.

-

Formation of an Intermediate: This is followed by the elimination of a fluoride ion and the formation of an alkoxyaminosulfur difluoride intermediate.

-

Nucleophilic Attack: A fluoride ion then acts as a nucleophile, attacking the carbocationic center and displacing the sulfur-containing leaving group. This process occurs twice to yield the gem-difluoro compound.[8]

Caption: Simplified mechanism of ketone difluorination.

Choice of Fluorinating Agent: A Comparative Analysis

Several reagents are available for this transformation, each with its own set of advantages and disadvantages. The choice of reagent often depends on factors such as scale, safety considerations, and substrate sensitivity.

| Reagent | Structure | Key Advantages | Key Disadvantages |

| DAST | Et₂NSF₃ | Widely used, commercially available.[9] | Thermally unstable, can decompose explosively.[10][11] Reacts violently with water.[12] |

| Deoxo-Fluor | (MeOCH₂CH₂)₂NSF₃ | More thermally stable than DAST.[13][14] | Still moisture-sensitive. |

| XtalFluor-E/M | [Et₂NSF₂]BF₄ / [MorpholinoSF₂]BF₄ | Crystalline solids, easier to handle.[10] Significantly more thermally stable.[11] Do not generate free HF.[10][15] | Often require a promoter (e.g., Et₃N·3HF).[10][16] |

Experimental Protocols for Difluorination

General Safety Precautions: All aminofluorosulfurane reagents are moisture-sensitive and can release corrosive hydrogen fluoride (HF) upon contact with water.[10][12] These reactions must be performed in a well-ventilated fume hood, using anhydrous solvents and glassware under an inert atmosphere (e.g., nitrogen or argon).[9] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[2][17]

Protocol 1: Using Diethylaminosulfur Trifluoride (DAST)

-

Reaction Setup: A solution of N-Boc-4-piperidone in anhydrous dichloromethane (DCM) is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.[9][18]

-

Addition of DAST: DAST (typically 1.2-1.5 equivalents) is added dropwise to the cooled solution.[9]

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 2 hours to overnight). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][18]

-

Quenching and Work-up: The reaction is carefully quenched by slowly adding it to a chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This step should be performed with caution as it is exothermic and releases gas. The aqueous layer is extracted with DCM, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[9]

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.[9]

Protocol 2: Using Deoxo-Fluor

The procedure for using Deoxo-Fluor is very similar to that of DAST, owing to their similar reactivity profiles.[14] Deoxo-Fluor is often preferred for its enhanced thermal stability, which can be a significant advantage in larger-scale reactions.[13] The reaction is typically carried out in DCM at temperatures ranging from 0 °C to room temperature.

Protocol 3: Using XtalFluor-E

-

Reaction Setup: In a flask under an inert atmosphere, a solution of a fluoride source and promoter, such as triethylamine trihydrofluoride (Et₃N·3HF), in anhydrous DCM is prepared.[16][19]

-

Addition of Reagents: XtalFluor-E (typically 1.5 equivalents) is added, followed by the N-Boc-4-piperidone (1.0 equivalent).[19]

-

Reaction Progression: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.[19]

-

Quenching and Work-up: The reaction is quenched with a 5% aqueous sodium bicarbonate solution.[19] The aqueous layer is extracted with DCM, and the combined organic layers are washed, dried, and concentrated as described for the DAST protocol.

-

Purification: The crude product is purified by column chromatography.

Analytical Data

The final product, this compound, is typically a colorless liquid or low-melting solid.[20] Its identity and purity are confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.46 ppm), and two sets of multiplets for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear around 3.6 ppm, and the protons on the carbons adjacent to the CF₂ group will be shifted and show coupling to the fluorine atoms, appearing around 2.0-2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the Boc protecting group (around 80 ppm for the quaternary carbon and 28 ppm for the methyl carbons). The carbons of the piperidine ring will also be present, with the CF₂ carbon appearing as a triplet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak or a fragment corresponding to the loss of the Boc group.

Conclusion

The synthesis of this compound is a well-established and crucial process for accessing a key building block in medicinal chemistry. The two-step sequence involving Boc protection of 4-piperidone followed by geminal difluorination is both efficient and reliable. While DAST remains a commonly used reagent for the fluorination step, the development of more stable alternatives like Deoxo-Fluor and the easier-to-handle crystalline XtalFluor reagents has provided chemists with safer and, in some cases, more selective options. A thorough understanding of the reaction mechanisms, careful consideration of the safety precautions associated with these powerful fluorinating agents, and appropriate purification techniques are paramount to the successful synthesis of this valuable compound. This guide provides the necessary technical details and practical insights to empower researchers in their efforts to synthesize novel fluorinated molecules for drug discovery and development.

References

- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.

- Fluorin

- N-(tert-Butoxycarbonyl)-4-piperidone synthesis. ChemicalBook.

- Exploring Diethylaminosulfur Trifluoride: A Key Fluorinating Agent. Shanghai Fluorine Technology.

- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.

- Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. PubMed.

- Simpler fluorine chemistry. SCI.

- TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry Co., Ltd..

- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

- Ketone to Difluoro - Common Conditions. Common Organic Chemistry.

- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin

- tert-butyl 4,4-difluoropiperidine-1-carboxyl

- tert-butyl 3-(aminomethyl)

- Reagent Safety & PPE. Protocols.io.

- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. American Chemical Society.

- 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. ChemBK.

- Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry.

- tert-Butyl 4-(4-fluoroanilino)

- tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxyl

- tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxyl

- Chemical Safety Guide, 5th Ed. ORS.

- Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter.

- Purification Strategies for Polar Fluorin

- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Deriv

- Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD.

- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PMC.

- The formation of all-cis-(multi)

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.

- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI.

Sources

- 1. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]

- 2. Safety considerations for chemical reagents [ampliqon.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simpler fluorine chemistry [soci.org]

- 12. silicycle.com [silicycle.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ors.od.nih.gov [ors.od.nih.gov]

- 18. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 19. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chembk.com [chembk.com]

Synthesis of 4,4-difluoropiperidine derivatives

An In-Depth Technical Guide to the Synthesis of 4,4-Difluoropiperidine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Gem-Difluorination in Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and basic nitrogen atom are key to its frequent role in achieving potent and selective target engagement. The strategic introduction of fluorine atoms onto this privileged scaffold has become a powerful tool for drug discovery professionals to fine-tune molecular properties. Specifically, the gem-difluoro motif at the 4-position (4,4-difluoropiperidine) offers a unique combination of steric and electronic effects without introducing a new chiral center at that position.

This modification can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The strong carbon-fluorine bond is resistant to oxidative metabolism, potentially increasing a drug's half-life. Furthermore, the electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen, modulating its basicity and influencing interactions with biological targets.[4] Consequently, 4,4-difluoropiperidine derivatives are critical intermediates in the development of novel therapeutics, including treatments for neurological disorders like Alzheimer's disease, ADHD, and schizophrenia, by serving as building blocks for compounds such as histamine-3 and dopamine D4 receptor antagonists.[4][5][6][7]

This guide provides a detailed examination of the predominant synthetic strategies for accessing the 4,4-difluoropiperidine core, focusing on field-proven methodologies, the causality behind experimental choices, and robust, self-validating protocols for researchers in drug development.

Part 1: The Principal Synthetic Strategy: Deoxofluorination of N-Protected 4-Piperidones

The most direct and widely adopted route to the 4,4-difluoropiperidine scaffold involves the deoxofluorination of a readily available ketone precursor, N-protected 4-piperidone. This approach is favored for its efficiency and predictability. The overall workflow can be logically segmented into three critical stages: protection of the piperidine nitrogen, gem-difluorination of the ketone, and final deprotection to yield the versatile core structure.

Caption: High-level workflow for the synthesis of 4,4-difluoropiperidine.

The Precursor: Synthesis and Importance of N-Protected 4-Piperidones

The synthesis begins with a suitable 4-piperidone derivative. The secondary amine of the piperidine ring is nucleophilic and can interfere with many synthetic transformations, including the planned fluorination step. Therefore, masking its reactivity with a protecting group is a critical first step. The tert-butoxycarbonyl (Boc) group is an exemplary choice due to its robustness under various reaction conditions and its facile removal under mild acidic conditions.[8]

N-Boc-4-piperidone (CAS 79099-07-3) is a commercially available and widely used starting material that allows chemists to selectively perform reactions at the C4-ketone without interference from the nitrogen atom.[8][9] Alternative N-substituted 4-piperidones, such as N-benzoyl derivatives, can also be synthesized through methods like the Dieckmann cyclisation of aminodiesters.[10][11]

Causality of Protection: The rationale for N-protection is twofold. First, it prevents the amine from reacting with the fluorinating agent. Second, it improves the solubility of the piperidone precursor in the aprotic organic solvents typically required for deoxofluorination reactions.

The Core Transformation: Gem-Difluorination with Aminosulfuranes

The conversion of the C4-carbonyl to a gem-difluoromethylene group is the cornerstone of this synthetic route. Diethylaminosulfur trifluoride (DAST) is a versatile and popular reagent for this transformation, converting aldehydes and ketones to their corresponding geminal difluorides.[12][13][14][15]

Mechanism of Deoxofluorination with DAST: The reaction mechanism, while not definitively proven, is generally accepted to proceed through the activation of the carbonyl oxygen by the electrophilic sulfur atom of DAST.[16][17] This is followed by an intramolecular delivery of a fluoride ion to the carbonyl carbon. Subsequent steps involve the formation of a key intermediate and elimination to furnish the gem-difluoro product.

Caption: Proposed mechanism for the deoxofluorination of a ketone using DAST.

Practical Considerations and Alternative Reagents: While effective, DAST must be handled with care. It is thermally unstable and can undergo exothermic decomposition at temperatures above 80-90 °C.[12] Reactions are typically initiated at low temperatures (e.g., -78 °C) and allowed to warm slowly.[17]

Several other fluorinating agents can be employed, each with its own reactivity profile and safety considerations.

| Reagent | Abbreviation | Key Characteristics | Citations |

| Diethylaminosulfur Trifluoride | DAST | Widely used, effective for ketones, but thermally sensitive. | [12][14][18] |

| Sulfur Tetrafluoride | SF₄ | Highly reactive and cost-effective; can convert carboxylic acids to -CF₃ groups. Gaseous and toxic, requiring specialized equipment. | [1][12] |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable alternative to DAST. | [12] |

| Difluoro(morpholino)sulfonium Tetrafluoroborate | XtalFluor-M® | Crystalline solid, more stable and less prone to generating HF than DAST. | [12] |

| Trifluorosulfenyl Morpholine | A fluorinating agent noted for high yields in specific patent literature. | [19] |

The choice of reagent often depends on the scale of the reaction, the specific substrate, and the safety infrastructure available. For instance, a process chemistry group might opt for SF₄/HF for a higher-yielding deoxyfluorination on a large scale, despite the handling challenges.[1]

Final Step: Deprotection and Isolation

Once the gem-difluoro group is installed, the N-Boc protecting group can be readily cleaved under acidic conditions. Typically, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or dichloromethane is used.[19] This one-pot deprotection and salt formation efficiently yields the desired 4,4-difluoropiperidine hydrochloride, which is often a stable, crystalline solid that can be easily isolated and purified by filtration or recrystallization.[19][20]

Part 2: Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for experienced researchers.

Protocol 2.1: Synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine

This procedure is adapted from established methodologies for the DAST-mediated fluorination of N-Boc-4-piperidone.[19]

-

Reactor Setup: To a dry, four-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10-20 mL per gram of starting material).

-

Inerting and Cooling: Purge the system with argon. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.5-2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.

-

Reaction Progression: After the addition is complete, maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-16 hours.

-

Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Workup and Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a clear oil or low-melting solid.

Protocol 2.2: Synthesis of 4,4-Difluoropiperidine Hydrochloride

This procedure describes the deprotection of the N-Boc group to furnish the final hydrochloride salt.[19][20]

-

Solution Preparation: Dissolve the purified 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine (1.0 eq) from the previous step in a minimal amount of a suitable solvent such as methanol or diethyl ether.

-

Acidification: Cool the solution to 0 °C. Add a solution of HCl in dioxane (e.g., 4M, 3.0-5.0 eq) or bubble HCl gas through the solution until it is saturated.

-

Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid. If precipitation is slow, the addition of a less polar co-solvent (e.g., hexane or diethyl ether) can facilitate the process.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield 4,4-difluoropiperidine hydrochloride.[21]

Part 3: Alternative and Emerging Synthetic Routes

While deoxofluorination of 4-piperidones is the dominant strategy, other methods offer access to fluorinated piperidines and are subjects of ongoing research.

Hydrogenation of Fluoropyridines

A compelling alternative involves the catalytic hydrogenation of readily available fluoropyridine precursors. This approach builds the saturated ring system from an aromatic one. A significant challenge is preventing hydrodefluorination, where the C-F bond is cleaved along with the reduction of the aromatic ring.[22] Recent advances have demonstrated that heterogeneous palladium catalysts can achieve a robust and cis-selective reduction of fluoropyridines, tolerating air and moisture.[22][23][24] This method is particularly valuable for accessing a wide range of substituted and multi-fluorinated piperidines.[25]

Asymmetric Synthesis

For applications requiring enantiomerically pure substituted piperidines, catalytic asymmetric methods are indispensable. While not directly focused on the 4,4-difluoro core itself (which is achiral at C4), these strategies are crucial for building complex derivatives. Techniques such as the catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provide powerful routes to highly functionalized chiral piperidine derivatives.[26] Similarly, asymmetric reductions and difluoroalkylations catalyzed by chiral Brønsted acids or other organocatalysts represent the cutting edge of the field.[27][28][29]

Conclusion

The synthesis of 4,4-difluoropiperidine derivatives is a critical enabling technology in modern drug discovery. The primary route, centered on the deoxofluorination of N-protected 4-piperidones using reagents like DAST, offers a reliable and scalable pathway to the core scaffold. Understanding the causality behind each step—from the necessity of N-protection to the mechanism of fluorination and the conditions for deprotection—is paramount for successful and safe execution. As the demand for sophisticated fluorinated building blocks continues to grow, both the refinement of existing methods and the development of novel strategies, such as the selective hydrogenation of fluoropyridines, will remain active areas of research, empowering scientists to design the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. DAST - Enamine [enamine.net]

- 15. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]

- 16. reddit.com [reddit.com]

- 17. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 18. organicreactions.org [organicreactions.org]

- 19. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 20. Preparation of 4,4-Difluoropiperidine hydrochloride_Chemicalbook [chemicalbook.com]

- 21. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc-4,4-difluoropiperidine: Properties and Applications

Introduction

In the landscape of modern medicinal chemistry, fluorinated building blocks have become indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, N-Boc-4,4-difluoropiperidine stands out as a particularly valuable synthetic intermediate. The strategic incorporation of a gem-difluoro group at the 4-position of the piperidine ring offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The tert-butoxycarbonyl (Boc) protecting group provides the necessary stability for storage and handling while allowing for straightforward deprotection under controlled acidic conditions, paving the way for further molecular elaboration.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the physical and chemical properties of N-Boc-4,4-difluoropiperidine, details its synthesis and core reactivity, and explores its strategic applications in contemporary drug discovery.

Molecular Structure and Identification

N-Boc-4,4-difluoropiperidine, systematically named tert-butyl 4,4-difluoropiperidine-1-carboxylate, possesses a piperidine ring with a gem-difluoro substitution at the C4 position and a Boc-protected nitrogen atom.

Caption: 2D Structure of N-Boc-4,4-difluoropiperidine.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 281652-10-6 |

| Molecular Formula | C₁₀H₁₇F₂NO₂ |

| Molecular Weight | 221.24 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(F)F |

Physicochemical Properties

The physical properties of N-Boc-4,4-difluoropiperidine make it a convenient building block for use in a standard organic synthesis laboratory.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white solid/powder | [1] |

| Boiling Point | 247.7 °C | [2] |

| Flash Point | 64.5 °C | [2] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Methanol, and DMSO. | [3] |

| Stability | Stable under recommended storage conditions (2-8°C, under inert gas). |[3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of N-Boc-4,4-difluoropiperidine. The following data represent the expected signals based on the compound's structure.

Table 3: Expected Spectroscopic Data

| Technique | Expected Signals and Characteristics |

|---|---|

| ¹H NMR | ~3.6 ppm (t, 4H): Protons on carbons adjacent to the nitrogen (C2-H₂, C6-H₂). The triplet arises from coupling to the protons at C3 and C5. ~2.1 ppm (t, 4H): Protons on carbons adjacent to the CF₂ group (C3-H₂, C5-H₂). These signals will be further split by the fluorine atoms (triplet of triplets). ~1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. |

| ¹³C NMR | ~154 ppm: Carbonyl carbon of the Boc group. ~121 ppm (t): Quaternary carbon at C4, split into a triplet by the two attached fluorine atoms (¹JCF coupling). ~80 ppm: Quaternary carbon of the tert-butyl group. ~41 ppm (t): Carbons adjacent to nitrogen (C2, C6), may show minor splitting due to coupling with fluorine. ~33 ppm (t): Carbons adjacent to the CF₂ group (C3, C5), split into a triplet by the geminal fluorines (²JCF coupling). ~28 ppm: Methyl carbons of the tert-butyl group. |

| ¹⁹F NMR | A single signal is expected as both fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aliphatic gem-difluoro compounds. |

| IR (KBr, cm⁻¹) | ~2980-2850 cm⁻¹: C-H stretching from the piperidine ring and Boc group. ~1690-1710 cm⁻¹: Strong C=O stretching from the carbamate of the Boc group. ~1100-1250 cm⁻¹: C-F stretching vibrations. ~1160 cm⁻¹: C-N stretching. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: Expected at m/z 222.1. [M+Na]⁺: Expected at m/z 244.1. Fragmentation: A characteristic loss of the tert-butyl group (-57) or isobutylene (-56), and subsequent loss of CO₂ (-44) are common fragmentation pathways for Boc-protected amines. |

Chemical Synthesis and Reactivity

Synthesis

N-Boc-4,4-difluoropiperidine is typically synthesized from its ketone precursor, N-Boc-4-piperidone.[1][4] The key transformation is a nucleophilic fluorination reaction that converts the carbonyl group into a gem-difluoro group.

Common Fluorinating Agents:

-

Diethylaminosulfur trifluoride (DAST)

-

Trifluoro sulfenyl morpholine[4]

The reaction involves the activation of the carbonyl oxygen followed by a double displacement with fluoride ions. Using a reagent like trifluoro sulfenyl morpholine in a solvent such as dichloromethane is an effective method.[4]

Core Reactivity: N-Boc Deprotection

The most fundamental and critical reaction of N-Boc-4,4-difluoropiperidine is the removal of the Boc protecting group. This acid-labile group is readily cleaved to yield the free secondary amine, 4,4-difluoropiperidine, typically as a salt, which is then used in subsequent synthetic steps.[4][5]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free piperidine amine.

Standard Conditions:

-

Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) at room temperature is highly effective.[6]

-

Hydrochloric Acid (HCl): Anhydrous HCl in a solvent such as 1,4-dioxane, diethyl ether, or methanol is also commonly used and provides the product directly as the hydrochloride salt.[5]

Caption: Standard workflow for the acid-mediated deprotection of N-Boc-4,4-difluoropiperidine.

Experimental Protocol: N-Boc Deprotection with TFA

-

Preparation: Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the 4,4-difluoropiperidine trifluoroacetate salt, which can often be used directly in the next step or further purified.

-

Neutralization (Optional): To obtain the free amine, dissolve the salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free 4,4-difluoropiperidine.

Applications in Drug Discovery and Medicinal Chemistry

The utility of N-Boc-4,4-difluoropiperidine stems from the advantageous properties conferred by the gem-difluoro group on the piperidine scaffold.

-

Metabolic Stability: The C4 position of a piperidine ring is susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The electron-withdrawing fluorine atoms render the C-H bonds on adjacent carbons less susceptible to enzymatic attack, and the C-F bonds themselves are exceptionally strong. This blocks a key metabolic pathway, thereby increasing the half-life of the drug.[7]

-

Modulation of Basicity (pKa): The strong inductive effect of the two fluorine atoms lowers the electron density on the piperidine nitrogen. This reduces the basicity (pKa) of the nitrogen atom compared to its non-fluorinated counterpart.[8] This modulation is critical for optimizing drug properties, as it can reduce off-target interactions (e.g., with the hERG channel) and improve cell permeability.

-

Bioisosterism: The gem-difluoro group (CF₂) can act as a bioisostere for a carbonyl (C=O) or ether (-O-) group.[9][10] It can participate in hydrogen bonding as a weak acceptor and introduces a dipole moment without the steric bulk of a carbonyl, allowing chemists to probe specific molecular interactions.

-

Improved Pharmacokinetics: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance membrane permeability and absorption.[11] The piperidine scaffold itself is a well-established motif in CNS-active drugs, often improving solubility and the ability to cross the blood-brain barrier.[12]

Safety and Handling

While N-Boc-4,4-difluoropiperidine is stable, proper handling is essential. The deprotected compound, 4,4-difluoropiperidine, and its hydrochloride salt are classified as irritants and can be harmful if inhaled, swallowed, or in contact with skin.[8][13]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Boc-4,4-difluoropiperidine is a highly strategic and versatile building block for modern drug discovery. Its unique combination of a metabolically robust gem-difluoro group, a pharmacologically privileged piperidine scaffold, and a readily cleavable Boc protecting group provides chemists with a powerful tool to design next-generation therapeutics. Understanding its physicochemical properties, reactivity, and the strategic rationale for its use is key to unlocking its full potential in the development of safer and more effective medicines.

References

-

ResearchGate. (n.d.). Applications of gem‐difluoro olefins in medicinal chemistry...

-

Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.

-

Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

-

ResearchGate. (n.d.). Applications of gem‐difluoroalkenes in medicinal chemistry.

-

PMC - NIH. (2020, February 21). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.

-

Biosynth. (n.d.). 1-N-Boc-4,4-Difluoropiperidine.

-

ChemicalBook. (n.d.). Preparation of 4,4-Difluoropiperidine hydrochloride.

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

-

PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?

-

Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

-

Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.

-

Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

Chem-Impex. (n.d.). N-Boc-4,4'-bipiperidine.

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

-

ChemicalBook. (n.d.). 4,4-DIFLUOROPIPERIDINE CAS#: 21987-29-1.

-

ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone.

-

ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)...

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

-

Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.

-

ChemicalBook. (n.d.). 1-N-Boc-4,4-Difluoropiperidine CAS#:.

-

PubChem - NIH. (n.d.). 4,4-Difluoropiperidine.

-

PubChem - NIH. (n.d.). 4,4-Difluoropiperidine hydrochloride.

-

National Institute of Standards and Technology. (n.d.). Piperidine.

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

-

Cayman Chemical. (n.d.). N-Boc-4-piperidone.

-

Cayman Chemical. (n.d.). para-fluoro 4-Anilino-1-Boc-piperidine.

-

ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group.

-

Sigma-Aldrich. (n.d.). 4,4-Difluoropiperidine 97 144230-52-4.

-

AChemBlock. (n.d.). 4,4-Difluoropiperidine hydrochloride 97%.

-

ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions in the high (top, a) and...

-

ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.

Sources

- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 5. jgtps.com [jgtps.com]

- 6. peptide.com [peptide.com]

- 7. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 8. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 13. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4,4-Difluoropiperidine 97 144230-52-4 [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl 4,4-difluoropiperidine-1-carboxylate (CAS No. 281652-10-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4,4-difluoropiperidine-1-carboxylate, identified by the CAS number 281652-10-6, is a pivotal building block in modern medicinal chemistry and drug discovery. Its unique structural features, particularly the gem-difluorinated piperidine ring, impart valuable physicochemical properties to parent molecules. This guide provides a comprehensive overview of its properties, hazards, and applications, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The inherent properties of this compound make it a versatile synthetic intermediate. The difluoro substitution can significantly modulate the lipophilicity, metabolic stability, and basicity of the piperidine nitrogen, offering advantages in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇F₂NO₂ | [1] |

| Molecular Weight | 221.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 247.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as ether and toluene; insoluble in water. | [1] |

| Storage | Store at 2-8°C. | [1] |

Core Application in Drug Discovery: A Building Block for PROTACs

The primary application of this compound is as a synthetic intermediate, particularly as a linker component in the construction of PROTACs.[2][3][4] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins responsible for diseases.[5][6][7]

The piperidine scaffold of this compound provides a rigid and chemically stable core for the linker, which is crucial for maintaining the optimal distance and orientation between the two ends of the PROTAC: the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase.[3][4] The difluoro substitution can further enhance the metabolic stability of the linker, a critical factor for in vivo applications.

Mechanism of Action: The PROTAC Workflow

The following diagram illustrates the general mechanism of action of a PROTAC, where a linker derived from a molecule like this compound plays a central role in bridging the target protein and the E3 ligase.

Caption: PROTAC-mediated protein degradation workflow.

Hazards and Safety Precautions

Hazard Classification (based on similar compounds):

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]

GHS Hazard (H) and Precautionary (P) Statements (representative):

| Statement Type | Code | Description |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of vapor or dust.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8]

Experimental Protocol: Synthesis of a PROTAC using a Piperidine-based Linker

The following is a representative, generalized protocol for the synthesis of a PROTAC that could incorporate a linker derived from this compound. This protocol outlines the key steps of coupling the linker to the target protein ligand and the E3 ligase ligand.

Objective: To synthesize a PROTAC by coupling a warhead (target protein ligand) and an E3 ligase ligand via a piperidine-based linker.

Materials:

-

Warhead with a suitable functional group for coupling (e.g., a carboxylic acid)

-

This compound (after deprotection of the Boc group and functionalization)

-

E3 ligase ligand with a suitable functional group for coupling (e.g., an amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Reagents for Boc deprotection (e.g., TFA in DCM)

Methodology:

-

Linker Preparation (Deprotection and Functionalization):

-

The Boc protecting group on this compound is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane).

-

The resulting secondary amine can then be functionalized, for example, by alkylation with a bifunctional reagent to introduce a reactive group at the other end of the linker.

-

-

Coupling of Warhead to the Linker:

-

Dissolve the warhead (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the warhead.

-

Add the prepared piperidine linker (1.1 eq) to the activated warhead solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

-

Coupling of the E3 Ligase Ligand:

-

Once the warhead-linker conjugate is formed, the other end of the linker is activated (if necessary).

-

In a separate reaction, the E3 ligase ligand is dissolved in anhydrous DMF.

-

The warhead-linker conjugate is added to the E3 ligase ligand solution, along with appropriate coupling reagents and a base.

-

The reaction is stirred at room temperature until completion, as monitored by LC-MS.

-

-

Purification:

-

The final PROTAC is purified using an appropriate chromatographic technique, such as preparative HPLC.

-

-

Characterization:

-

The structure and purity of the synthesized PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

The following diagram illustrates the general workflow for this synthesis.

Caption: A generalized workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its application as a linker component in PROTACs highlights its importance in the design of next-generation therapeutics. A thorough understanding of its properties and hazards is essential for its safe and effective use in the laboratory. As the field of targeted protein degradation continues to expand, the demand for such specialized chemical intermediates is expected to grow, further solidifying the role of this compound in advancing medicinal chemistry.

References

-

ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC... Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2023, May 8). tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate, PK01094E-1. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Photocontrollable PROTAC molecules – structure and mechanism of action. (n.d.). Arh Farm. Retrieved from [Link]

-

The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). A schematic diagram of the small molecule-based PROTACs. This.... Retrieved from [Link]

-

Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

RSC Publishing. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

-

Health and Safety Authority. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental pK a values of piperazine-containing PROTACs. Retrieved from [Link]

-

PMC - NIH. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]

-

ChemBK. (n.d.). tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. portlandpress.com [portlandpress.com]

- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 8. capotchem.com [capotchem.com]

- 9. kishida.co.jp [kishida.co.jp]

The Strategic Incorporation of Fluorine in N-Heterocycles: A Technical Guide for Drug Discovery and Development

Abstract

The introduction of fluorine into N-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, responsible for a significant portion of newly approved pharmaceuticals. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery and development of fluorinated N-heterocycles. We will explore the profound impact of fluorine on molecular properties, delve into key synthetic strategies with actionable protocols, and analyze case studies of successful drugs where fluorine plays a pivotal role. This document is designed to serve as a practical resource, bridging fundamental principles with field-proven insights to empower the rational design of next-generation therapeutics.

Introduction: The Synergistic Power of Fluorine and N-Heterocycles

Nitrogen-containing heterocycles are the most common structural motif in pharmaceuticals, prized for their ability to engage in a multitude of intermolecular interactions, such as hydrogen bonding, and for their diverse electronic properties that are essential for biological activity.[1] Concurrently, the strategic incorporation of fluorine has become a leading strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[1] Approximately 40% of new pharmaceuticals contain fluorine, a testament to its transformative effects.[2]

The combination of these two dominant features in medicinal chemistry—the N-heterocycle and the fluorine atom—creates a powerful synergy, offering a greater likelihood of discovering therapeutically useful agents.[3] This guide will dissect this synergy, providing a comprehensive look at why and how to leverage fluorine in the context of N-heterocyclic drug candidates.

The Fluorine Effect: Modulating Physicochemical and Pharmacological Properties

The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's characteristics without significantly increasing its steric bulk.[4][5]

Impact on Basicity (pKa) and Lipophilicity (logP)

Fluorine's strong electron-withdrawing nature significantly influences the basicity of nearby nitrogen atoms in a heterocycle. By lowering the pKa, fluorination can reduce the degree of ionization at physiological pH. This is a critical consideration for bioavailability, as a less basic compound may exhibit improved membrane permeability.[4][6] For instance, the introduction of a fluorine atom to the pyridine ring demonstrably lowers its basicity.

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also modulated by fluorination. While the effect can be complex and position-dependent, fluorination often increases lipophilicity, which can enhance binding to hydrophobic pockets in target proteins.[7][8]

Table 1: Comparison of Physicochemical Properties of Pyridine and 3-Fluoropyridine

| Compound | Structure | pKa | logP (Experimental) |

| Pyridine | C₅H₅N | 5.25 | 0.65 |

| 3-Fluoropyridine | C₅H₄FN | 2.97[8] | 0.8[9] |

Data compiled from various sources. pKa and logP values can vary slightly depending on experimental conditions.

Enhancing Metabolic Stability

The C-F bond is one of the strongest in organic chemistry, with a bond energy of around 480 kJ/mol.[10] This inherent strength makes it resistant to metabolic cleavage. In drug design, fluorine is often strategically placed at sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and overall exposure.[6][11]

Altering Conformation and Binding Affinity

The introduction of fluorine can alter the conformational preferences of saturated N-heterocycles through stereoelectronic effects.[1][4] This conformational tuning can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding site, further increasing potency.[7]

Synthetic Strategies for Fluorinated N-Heterocycles

The synthesis of fluorinated N-heterocycles can be broadly categorized into two main approaches: the "building block" strategy, which constructs the heterocycle from pre-fluorinated starting materials, and "late-stage fluorination," where the fluorine atom is introduced at the end of a synthetic sequence. Late-stage fluorination is particularly valuable in drug discovery as it allows for the rapid generation of fluorinated analogs from a common, advanced intermediate.[12]

Key Methodologies and Reagents

-

Electrophilic Fluorination: This is one of the most common methods for late-stage fluorination. It involves the reaction of an electron-rich (nucleophilic) heterocycle with an electrophilic "F+" source. Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability, effectiveness, and relative safety.[3][5] The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism for aromatic heterocycles.[6]

-

Nucleophilic Fluorination: This involves the displacement of a leaving group on the heterocyclic ring with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). This SNAr reaction is most effective on electron-deficient heterocycles.[12]

-

Deoxyfluorination: This method replaces a hydroxyl group with a fluorine atom. Reagents like DAST (diethylaminosulfur trifluoride) and PhenoFluor™ are used for this transformation, which is particularly useful for introducing fluorine into aliphatic N-heterocycles derived from chiral alcohols.[4]

Workflow for Late-Stage Electrophilic Fluorination

The following diagram illustrates a typical workflow for the late-stage functionalization of a complex N-heterocycle, beginning with C-H fluorination followed by further diversification.

Caption: Late-stage functionalization workflow via C-H fluorination and subsequent SNAr.

Detailed Experimental Protocol: Electrophilic Fluorination of a 1,2-Dihydropyridine

This protocol is adapted from a published procedure for the synthesis of fluorinated 3,6-dihydropyridines, which are precursors to fluorinated pyridines.[2]

Objective: To synthesize a 3-fluoro-3,6-dihydropyridine derivative via electrophilic fluorination using Selectfluor®.

Materials:

-

1,2-dihydropyridine starting material (1a-k in the cited paper) (1.0 equiv)

-

Selectfluor® (1.1 equiv)

-

Acetonitrile (anhydrous)

-

Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Reagent Solutions:

-

Dissolve the 1,2-dihydropyridine starting material in anhydrous acetonitrile in a round-bottom flask under an argon atmosphere.

-

In a separate flask, dissolve Selectfluor® in anhydrous acetonitrile.

-

-

Reaction Setup:

-

Cool the solution of the 1,2-dihydropyridine to 0 °C using an ice bath.

-

-

Fluorination Reaction:

-

Slowly add the Selectfluor® solution dropwise to the cooled solution of the 1,2-dihydropyridine over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude 3-fluoro-3,6-dihydropyridine can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.[2]

-

Self-Validation: The success of the reaction is confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. The appearance of a characteristic doublet in the ¹⁹F NMR spectrum and the corresponding C-F and H-F coupling constants in the ¹³C and ¹H NMR spectra validate the formation of the fluorinated product.[2]

Case Studies: Fluorinated N-Heterocycles in Marketed Drugs

The strategic use of fluorine is evident in numerous blockbuster drugs. Here, we examine two prominent examples.

Sitagliptin (Januvia®): A Trifluorophenyl Piperazine

-

Indication: Type 2 Diabetes

-

Mechanism: Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[13] By inhibiting DPP-4, it prolongs the action of incretin hormones, which increase insulin release and decrease glucagon levels in a glucose-dependent manner.[13]

-

Role of Fluorine: The key 2,4,5-trifluorophenyl group is crucial for the drug's efficacy. This moiety binds within a specific hydrophobic pocket of the DPP-4 enzyme. The fluorine atoms enhance this hydrophobic interaction and contribute to the high binding affinity and selectivity of the molecule.[7] The synthesis of this critical fragment often starts from 1,2,4-trifluorobenzene and proceeds through the formation of 2,4,5-trifluorophenylacetic acid.[5][14]

Illustrative Synthetic Step: Preparation of 2,4,5-Trifluorophenylacetic Acid

A common route involves the chloromethylation of 1,2,4-trifluorobenzene, followed by cyanation and subsequent hydrolysis to yield the desired phenylacetic acid intermediate, which is then elaborated to form the core of Sitagliptin.[5]

Caption: Simplified synthetic pathway to a key Sitagliptin intermediate.

Voriconazole (Vfend®): A Fluorinated Pyrimidine Triazole

-

Indication: Serious Fungal Infections

-

Mechanism: Voriconazole is a broad-spectrum triazole antifungal agent. It inhibits the fungal cytochrome P450-dependent enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14]

-

Role of Fluorine: Voriconazole's structure includes a 5-fluoropyrimidine ring. This fluorinated heterocycle is a key pharmacophore that enhances the drug's binding to the active site of the fungal enzyme. The synthesis involves coupling this pre-formed fluorinated heterocycle with the other major fragment of the molecule.[3][14] The fluorine atom's electronegativity and ability to form specific interactions contribute to the drug's high potency against a wide range of fungal pathogens.

Challenges and Future Directions

Despite the tremendous success, challenges in the field remain. The development of more selective, scalable, and cost-effective fluorination methods is an ongoing pursuit.[2] Key future directions include:

-

Catalytic Methods: Developing catalytic (especially asymmetric) fluorination reactions to reduce waste and improve efficiency.

-

Biocatalysis: Engineering enzymes to perform selective fluorination reactions under mild, environmentally friendly conditions.

-

New Reagents: Designing novel fluorinating reagents with unique reactivity profiles to access previously challenging chemical space.

-

C-H Fluorination: Advancing the direct, selective fluorination of C-H bonds to streamline synthetic routes to complex molecules.[10]

Conclusion

The strategic incorporation of fluorine into N-heterocyclic scaffolds is a proven and powerful strategy in modern drug discovery. By judiciously modulating key properties such as basicity, lipophilicity, and metabolic stability, medicinal chemists can overcome common liabilities and optimize lead compounds into successful clinical candidates. A thorough understanding of the underlying principles of the fluorine effect, coupled with a command of modern synthetic fluorination techniques, is essential for any researcher aiming to innovate in this vibrant and impactful field. The continued development of novel fluorination methodologies promises to further expand the toolkit of drug discovery professionals, enabling the creation of safer and more effective medicines.

References

-

O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2666-2680. Available at: [Link][4]

-

Zack, V. A., & Pozdnyakov, V. V. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 127(12), 1591-1601. Available at: [Link][6]

-

Brazil, R. (2025). Putting the F in pharma. Chemistry World. Available at: [Link][2]

-

Thakor, A. S., & Wagh, R. M. (2013). Serendipity of fluorine in discovery and development of antidiabetic agents. World Journal of Pharmaceutical Sciences, 1(2), 56-65. Available at: [Link][7]

-

Groll, A. H., & Walsh, T. J. (2001). Voriconazole: Synthesis and mechanism of action. Mycoses, 44(s1), 9-15. Available at: [Link][14]

-

Zhou, Y., & Wang, J. (2020). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Communications, 56(85), 12876-12887. Available at: [Link][1]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(30), 8138-8164. Available at: [Link][3]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link][3][5]

-

Zhdankin, V. V. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. Available at: [Link][2]

-

Google Patents. (n.d.). Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid. Retrieved from [5]

-

Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link][12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736, Pyridine. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67794, 3-Fluoropyridine. Retrieved from [Link].[9]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link][10]

-

JK Science. (n.d.). Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. JK Science, 9(3). Available at: [Link][13]

-

Taylor, S. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link][15]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 9. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Tert-butyl 4,4-difluoropiperidine-1-carboxylate

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a cornerstone strategy in modern drug discovery, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The 4,4-difluoropiperidine scaffold, in particular, has emerged as a valuable building block. The gem-difluoro group acts as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, while maintaining a similar steric profile and influencing the basicity (pKa) of the piperidine nitrogen. Tert-butyl 4,4-difluoropiperidine-1-carboxylate is a key protected intermediate, enabling the facile incorporation of this desirable motif into complex pharmaceutical agents.[1] This guide provides a comprehensive, field-tested protocol for its synthesis, emphasizing the underlying chemical principles and critical safety considerations.

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence starting from the commercially available and inexpensive 4-piperidone. The strategy hinges on:

-

Protection of the Piperidine Nitrogen: The secondary amine of 4-piperidone is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent undesired side reactions in the subsequent fluorination step, as the free amine is nucleophilic and basic.[2]

-

Geminal Deoxofluorination: The ketone at the C4 position of the protected piperidine is converted into a geminal difluoride using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[3][4]

Caption: Two-step synthesis of the target compound.

Mechanism Spotlight: Ketone Fluorination with DAST

The conversion of a carbonyl group to a gem-difluoride using Diethylaminosulfur trifluoride (DAST) is a classic deoxofluorination reaction.[5] The prevailing mechanism proceeds through several key stages:

-

Activation: The carbonyl oxygen of the N-Boc-4-piperidone acts as a Lewis base, attacking the electrophilic sulfur atom of DAST.

-

Intermediate Formation: This attack leads to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of a fluoride ion.

-

Nucleophilic Attack: The fluoride ion then attacks the carbocationic center of the intermediate. This process occurs twice, replacing the carbon-oxygen double bond with two carbon-fluorine single bonds to yield the final gem-difluoro product.

Understanding this mechanism underscores the need for anhydrous conditions, as any water present will readily react with DAST, quenching the reagent and generating hazardous hydrogen fluoride (HF).[6]

Detailed Experimental Protocols

Part A: Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate (Precursor)

This procedure outlines the Boc-protection of 4-piperidone monohydrate hydrochloride.

Step-by-Step Method:

-

To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq) and dissolve it in a mixture of methanol or THF/water.[7][8]

-